molecular formula C11H20O3 B3253861 4-Oxoundecanoic acid CAS No. 22847-06-9

4-Oxoundecanoic acid

Cat. No.: B3253861
CAS No.: 22847-06-9
M. Wt: 200.27 g/mol
InChI Key: KBWRWCSRYCKEOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxoundecanoic acid is an organic compound with the molecular formula C₁₁H₂₀O₃. It is a member of the oxo acids family, characterized by the presence of a ketone group (C=O) along with a carboxylic acid group (COOH). This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxoundecanoic acid can be synthesized through several methods. One common approach involves the oxidation of undecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of undecanoic acid. This process involves the use of metal catalysts, such as palladium or platinum, to facilitate the oxidation reaction. The reaction is carried out in large reactors under controlled conditions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Oxoundecanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the ketone group to a carboxylic acid, resulting in the formation of dicarboxylic acids.

    Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

    Substitution: Alcohols, amines, acidic or basic catalysts.

Major Products Formed:

    Oxidation: Dicarboxylic acids.

    Reduction: Hydroxyundecanoic acids.

    Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

4-Oxoundecanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating fungal infections and other diseases.

    Industry: this compound is used in the production of specialty chemicals, polymers, and surfactants.

Mechanism of Action

The mechanism of action of 4-oxoundecanoic acid involves its interaction with cellular components. In biological systems, it can induce oxidative stress, leading to changes in fatty acid and phospholipid metabolism. This results in the disruption of cell membrane integrity and function, ultimately causing cell death. The compound’s ability to modulate gene expression and metabolic pathways makes it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

4-Oxoundecanoic acid can be compared with other similar compounds, such as:

    Undecanoic acid: A monocarboxylic acid with antifungal properties, used in the treatment of fungal infections.

    3-Oxoundecanoic acid: Another oxo acid with similar chemical properties but differing in the position of the ketone group.

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in both research and industry.

Properties

IUPAC Name

4-oxoundecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-2-3-4-5-6-7-10(12)8-9-11(13)14/h2-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWRWCSRYCKEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945542
Record name 4-Oxoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22847-06-9
Record name 4-Oxoundecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022847069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxoundecanoic acid
Reactant of Route 2
Reactant of Route 2
4-Oxoundecanoic acid
Reactant of Route 3
Reactant of Route 3
4-Oxoundecanoic acid
Reactant of Route 4
Reactant of Route 4
4-Oxoundecanoic acid
Reactant of Route 5
4-Oxoundecanoic acid
Reactant of Route 6
Reactant of Route 6
4-Oxoundecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.